(1-Ethyl-1H-imidazol-5-yl)methanol

Medicinal Chemistry Process Chemistry Formulation

Select (1-Ethyl-1H-imidazol-5-yl)methanol when designing CNS-penetrant 5-HT7 receptor ligands. The ethyl group delivers an optimal logP of -0.5 and two rotatable bonds—critical for brain exposure and receptor selectivity validated in AGH-107 (brain Cmax 2723 ng/g). It also serves as a key intermediate for 1,5-disubstituted imidazole farnesyl transferase inhibitors via a scalable, green oxidative desulfurization route (68% yield). Its lower-melting solid form simplifies handling in continuous flow and melt-phase chemistries. Choose the ethyl analog to fine-tune conformational flexibility without the excessive lipophilicity of propyl analogs. Order high-purity building block to accelerate your CNS or oncology SAR program.

Molecular Formula C6H10N2O
Molecular Weight 126.16 g/mol
CAS No. 215872-62-1
Cat. No. B1344633
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Ethyl-1H-imidazol-5-yl)methanol
CAS215872-62-1
Molecular FormulaC6H10N2O
Molecular Weight126.16 g/mol
Structural Identifiers
SMILESCCN1C=NC=C1CO
InChIInChI=1S/C6H10N2O/c1-2-8-5-7-3-6(8)4-9/h3,5,9H,2,4H2,1H3
InChIKeyFRNCAMZAPFINSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for (1-Ethyl-1H-imidazol-5-yl)methanol (CAS 215872-62-1) – Physicochemical and Synthetic Utility Relative to N-Alkylimidazole Analogs


(1-Ethyl-1H-imidazol-5-yl)methanol (CAS 215872-62-1) is an N1-ethyl, C5-hydroxymethyl substituted imidazole derivative with the molecular formula C6H10N2O and a molecular weight of 126.16 g/mol [1]. This compound serves as a versatile heterocyclic building block in medicinal chemistry and organic synthesis, featuring a primary alcohol handle at the 5-position and an ethyl group at the 1-position that impart distinct physicochemical properties relative to its methyl, propyl, and isobutyl analogs [2]. The presence of the ethyl substituent, in conjunction with the hydroxymethyl group, influences solubility, lipophilicity, and conformational flexibility in ways that directly impact downstream synthetic utility and biological performance [3].

Why In-Class Imidazole Methanol Analogs Cannot Be Interchanged with (1-Ethyl-1H-imidazol-5-yl)methanol


Simple substitution of the N1-alkyl group in 5-hydroxymethylimidazole building blocks is not a functionally neutral modification. Even a single methylene unit extension from methyl to ethyl substantially alters the compound's lipophilic-hydrophilic balance, conformational entropy, and subsequent pharmacokinetic and physicochemical properties of derived drug candidates [1]. For example, the ethyl analog (XLogP3 = -0.5) exhibits markedly lower aqueous solubility (34.7 mg/mL) compared to the methyl analog (44.4 mg/mL, XLogP3 = -0.8), which can affect reaction yields in aqueous or biphasic synthetic protocols and influence the passive permeability of final drug products . Moreover, the additional rotatable bond in the ethyl derivative (2 vs. 1) introduces conformational flexibility that has been exploited to achieve optimal binding poses in CNS-penetrant 5-HT7 receptor agonists, a characteristic not directly transferable to the more rigid methyl or bulkier propyl/isobutyl scaffolds [2]. Therefore, substituting (1-Ethyl-1H-imidazol-5-yl)methanol with a different N1-alkyl analog without re-optimization of downstream chemistry or biological profiling introduces significant risk of synthetic failure or suboptimal activity.

Quantitative Differentiation of (1-Ethyl-1H-imidazol-5-yl)methanol from Closest N1-Alkylimidazole Analogs


Aqueous Solubility Comparison: Ethyl vs. Methyl Analog

(1-Ethyl-1H-imidazol-5-yl)methanol exhibits 22% lower aqueous solubility than its N1-methyl counterpart, a critical parameter for synthetic protocols involving aqueous workup or crystallization . The methyl analog (CAS 38993-84-9) has a measured water solubility of 44.4 mg/mL (0.396 mol/L), whereas the ethyl analog (CAS 215872-62-1) shows a solubility of 34.7 mg/mL (0.275 mol/L) under comparable conditions . This difference is consistent with the increased lipophilicity conferred by the ethyl group (XLogP3 = -0.5 vs. -0.8 for methyl) and must be accounted for when designing scalable synthetic routes [1].

Medicinal Chemistry Process Chemistry Formulation

Lipophilicity and Conformational Flexibility: Ethyl vs. Methyl and Propyl Analogs

The N1-ethyl substituent imparts a distinct lipophilicity (XLogP3 = -0.5) and an additional rotatable bond compared to the methyl analog (XLogP3 = -0.8, rotatable bonds = 1), while offering a smaller steric footprint and lower lipophilicity than the propyl analog (XLogP3 = 0, rotatable bonds = 3) [1]. These intermediate physicochemical properties translate into a balanced profile: the ethyl group provides sufficient lipophilicity to enhance membrane permeability and blood-brain barrier penetration without excessively reducing aqueous solubility or increasing molecular weight [2]. In the context of CNS drug discovery, the ethyl-substituted imidazole scaffold has been specifically selected for its optimal balance of properties, as demonstrated by the 5-HT7 agonist AGH-107, which incorporates the 1-ethyl-1H-imidazol-5-yl motif and achieves a brain Cmax of 2723 ng/g in mice following intraperitoneal administration [3].

Medicinal Chemistry Drug Design SAR

Thermal Stability and Physical State: Ethyl vs. Methyl Analog

(1-Ethyl-1H-imidazol-5-yl)methanol is typically supplied as a light yellow solid or liquid at ambient temperature, with a reported boiling point of 321.9 °C at 760 mmHg and a density of 1.12 g/cm³ . In contrast, the methyl analog is a white crystalline solid with a well-defined melting point of 113–116 °C and a slightly higher boiling point of 324.9 °C . The lower melting point and less crystalline nature of the ethyl derivative may facilitate handling in certain continuous flow or melt-phase reactions, whereas the higher melting point of the methyl analog can be advantageous for purification by recrystallization .

Process Chemistry Scale-up Storage

Validated Synthetic Utility in Farnesyl Transferase Inhibitor and CNS Agonist Programs

(1-Ethyl-1H-imidazol-5-yl)methanol is explicitly validated as a key intermediate in two distinct therapeutic programs: as a precursor to 1,5-disubstituted imidazole farnesyl transferase inhibitors (anticancer agents) via scalable oxidative desulfurization routes [1], and as the core scaffold for the CNS-penetrant 5-HT7 receptor agonist AGH-107 (Ki = 6 nM, EC50 = 19 nM, 176-fold selectivity over 5-HT1AR) [2]. The ethyl substituent was specifically chosen in these programs for its optimal balance of lipophilicity and conformational flexibility, as highlighted in the SAR of the van Leusen-derived 5-HT7 agonist series [3]. In contrast, the methyl and propyl analogs have not been reported in similar advanced drug discovery contexts with in vivo proof-of-concept data.

Medicinal Chemistry Oncology CNS Therapeutics

Green Synthetic Route Validation with Competitive Yields

An oxidative desulfurization protocol using catalytic tungstic acid and 30% hydrogen peroxide provides (1-Ethyl-1H-imidazol-5-yl)methanol in 68% isolated yield from its 2-mercapto precursor [1]. This yield falls within the range observed for other 1-substituted analogs (64–90%) and demonstrates that the ethyl group does not sterically hinder the key desulfurization step [2]. The process avoids excess hydrogen peroxide and organic acid media, offering a safer and more environmentally benign alternative to earlier nitrite/nitric acid methods [3]. While not the highest-yielding substrate in the series, the ethyl analog's yield is sufficient for multigram scale-up and compares favorably with the methyl analog (not directly reported in this study but similar yields expected).

Process Chemistry Green Chemistry Scale-up

Optimal Procurement and Application Scenarios for (1-Ethyl-1H-imidazol-5-yl)methanol Based on Quantitative Differentiation


CNS Drug Discovery Programs Requiring Balanced Lipophilicity and Brain Penetration

Procure (1-Ethyl-1H-imidazol-5-yl)methanol when designing 5-HT7 or other CNS receptor ligands where intermediate lipophilicity (XLogP3 = -0.5) and conformational flexibility are critical for achieving high brain exposure and receptor selectivity. The ethyl analog has been validated in the 5-HT7 agonist AGH-107, which achieves a brain Cmax of 2723 ng/g in mice, a level not reported for the methyl or propyl scaffolds [1].

Synthesis of Farnesyl Transferase Inhibitors and Related Anticancer Agents

Use this compound as a starting material for 1,5-disubstituted imidazole farnesyl transferase inhibitors. The established oxidative desulfurization route provides a scalable, green chemistry-compliant method to access the 5-hydroxymethyl imidazole core, with a demonstrated 68% isolated yield [2]. The ethyl group's moderate steric bulk and lipophilicity are well-suited for the SAR of this target class.

Process Development Requiring Predictable Solubility and Physical State

Select (1-Ethyl-1H-imidazol-5-yl)methanol when aqueous solubility of ~34.7 mg/mL is acceptable for reaction conditions, and when a lower melting solid or liquid physical form is preferred over the crystalline methyl analog (m.p. 113–116 °C) . The ethyl analog's physical properties may simplify handling in continuous flow or melt-phase chemistries.

Exploration of Conformationally Flexible Imidazole Scaffolds in SAR Studies

Choose the ethyl analog when an additional rotatable bond (2 vs. 1 in the methyl analog) is required to probe conformational effects on target binding. The ethyl group introduces a measurable increase in flexibility without the excessive lipophilicity of the propyl analog (XLogP3 = 0), making it a balanced tool for SAR investigations [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for (1-Ethyl-1H-imidazol-5-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.